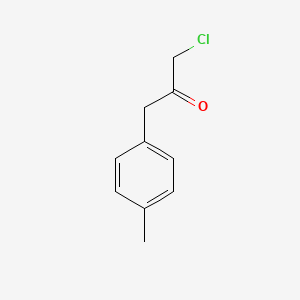

1-Chloro-3-(4-methylphenyl)propan-2-one

Description

Significance of α-Haloketones as Versatile Synthons in Chemical Research

α-Haloketones are organic compounds containing a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a dual reactivity profile. The carbonyl group is electrophilic at the carbonyl carbon, while the α-carbon is susceptible to nucleophilic attack, leading to the displacement of the halide ion. This dual reactivity makes α-haloketones exceptionally valuable intermediates in the synthesis of a wide range of organic molecules. organic-chemistry.org They are pivotal in the construction of various heterocyclic systems, including thiazoles, imidazoles, and oxazoles, which form the core of many pharmaceuticals and biologically active compounds. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org Furthermore, their ability to undergo rearrangements, such as the Favorskii rearrangement, provides a powerful tool for carbon skeleton modifications, including ring contractions. wikipedia.orgddugu.ac.inadichemistry.com

Historical Context of α-Haloketone Reactivity Studies

The study of α-haloketone reactivity has a rich history dating back to the late 19th and early 20th centuries. One of the earliest and most significant discoveries was the Favorskii rearrangement, first described by Alexei Yevgrafovich Favorskii in 1894. ddugu.ac.in This reaction, which involves the base-promoted rearrangement of α-halo ketones to form carboxylic acid derivatives, has become a fundamental transformation in organic chemistry. ddugu.ac.inadichemistry.com Early investigations focused on understanding the mechanistic pathways of these reactions, which were initially enigmatic. Through decades of research, including isotopic labeling studies, the currently accepted mechanisms, such as the cyclopropanone (B1606653) intermediate in the Favorskii rearrangement, were elucidated. These foundational studies paved the way for the extensive use of α-haloketones in synthetic organic chemistry.

Scope and Academic Focus of Research on 1-Chloro-3-(4-methylphenyl)propan-2-one within α-Haloketone Chemistry

The academic interest in this compound lies primarily in its utility as a precursor for more complex molecular structures, particularly heterocyclic compounds. The presence of the 4-methylphenyl (p-tolyl) group can influence the electronic properties and reactivity of the molecule, and the resulting products may exhibit interesting biological activities. Research involving this specific α-chloroketone often centers on its reactions with various nucleophiles to synthesize substituted thiazoles, imidazoles, and other related heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in drug molecules. Consequently, studies involving this compound contribute to the broader fields of synthetic methodology development and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYIKCMAJJDPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279411 | |

| Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-14-3 | |

| Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24253-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(4-methylphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Chloro 3 4 Methylphenyl Propan 2 One and Analogous α Haloketones

Direct Halogenation Approaches to α-Haloketones

Direct halogenation of ketones is a fundamental method for the synthesis of α-haloketones. This approach involves the reaction of a ketone with a halogen, typically in the presence of an acid or base catalyst, to substitute a hydrogen atom at the α-position with a halogen. wikipedia.orglibretexts.org

Electrophilic Halogenation Mechanisms and their Application to Ketones

The electrophilic halogenation of ketones in an acidic medium proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the formation of the enol tautomer. jove.comlibretexts.org This enol form is the active nucleophile in the reaction. masterorganicchemistry.com The carbon-carbon double bond of the enol attacks the electrophilic halogen (e.g., Cl₂, Br₂, or I₂). libretexts.orgjove.com Subsequent deprotonation of the carbonyl oxygen yields the α-haloketone and regenerates the acid catalyst. masterorganicchemistry.comjove.com

The key steps in the acid-catalyzed halogenation mechanism are:

Protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.comyoutube.com

Tautomerization to form the enol. masterorganicchemistry.comchemistrysteps.com This is typically the slow, rate-determining step of the reaction. libretexts.org

Nucleophilic attack of the enol's α-carbon on the halogen molecule. masterorganicchemistry.comchemistrysteps.com

Deprotonation to give the final α-haloketone product. masterorganicchemistry.com

Kinetic studies support this mechanism, showing that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. openstax.org This indicates that the formation of the enol is the rate-limiting step. libretexts.orgopenstax.org Furthermore, the rates of chlorination, bromination, and iodination for a given ketone are identical under the same acidic conditions, which further supports that the halogen is not involved in the rate-determining step. openstax.org

Under acidic conditions, the reaction typically results in monohalogenation. wikipedia.org The introduction of an electron-withdrawing halogen atom on the α-carbon decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable. wikipedia.org This deactivating effect prevents or slows down further halogenation. chemistrysteps.com

Regioselectivity and Chemoselectivity in Halogenation of Unsymmetrical Ketones

For unsymmetrical ketones, the regioselectivity of halogenation is a critical consideration and is dictated by the reaction conditions. wikipedia.org

Under acidic conditions , the halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon . wikipedia.orgjove.com This preference is due to the formation of the more thermodynamically stable enol intermediate, which has a more substituted double bond. chemistrysteps.comstackexchange.comjove.com The reaction is under thermodynamic control, allowing for the equilibration of the possible enol intermediates, leading to the predominance of the more stable one. stackexchange.comjove.com

In contrast, under basic conditions , halogenation occurs via an enolate intermediate and proceeds at the less substituted α-carbon . wikipedia.orgstackexchange.com The formation of the enolate is the rate-determining step, and the proton on the less sterically hindered, less substituted α-carbon is more readily abstracted by a base. stackexchange.comjove.com This "kinetic" enolate forms faster and reacts rapidly with the halogen. stackexchange.comjove.com Unlike acid-catalyzed halogenation, base-promoted halogenation is often difficult to stop at the monohalogenation stage. The electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens on the same carbon, leading to rapid subsequent halogenations. libretexts.orgchemistrysteps.com This can ultimately result in the haloform reaction for methyl ketones. wikipedia.orglibretexts.org

The chemoselectivity of these reactions allows for the targeted synthesis of specific α-haloketone isomers, which are valuable precursors for further synthetic transformations, such as the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.orgopenstax.org

| Condition | Intermediate | Position of Halogenation | Product Control | Further Halogenation |

| Acidic | Enol | More substituted α-carbon | Thermodynamic | Generally stops at monohalogenation |

| Basic | Enolate | Less substituted α-carbon | Kinetic | Often leads to polyhalogenation |

Reductive Halogenation Strategies for α-Haloketones

An alternative to direct halogenation is the reductive halogenation of α,β-unsaturated ketones. This method provides a pathway to synthesize unsymmetrical α-haloketones with high selectivity. nih.govorganic-chemistry.org

Catalyzed Reductive Halogenation of α,β-Unsaturated Ketones

A notable method for the selective synthesis of unsymmetrical α-haloketones is the triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones. nih.govorganic-chemistry.org This approach utilizes a reducing agent and an electrophilic halogen source to achieve the desired transformation. organic-chemistry.org This strategy is particularly valuable as it allows for halogenation at either of the two enolizable α-positions, expanding the diversity of accessible α-haloketone structures. organic-chemistry.org The resulting α-haloketones are versatile building blocks for synthesizing various heterocyclic compounds. organic-chemistry.org

Evaluation of Reagents and Catalysts in Reductive Halogenation (e.g., Triphenylphosphine oxide, Trichlorosilane (B8805176), N-Halosuccinimides)

The success of the reductive halogenation of α,β-unsaturated ketones hinges on the careful selection of reagents and catalysts. organic-chemistry.org

Catalyst: Triphenylphosphine oxide (Ph₃PO) acts as a Lewis base catalyst in this reaction. organic-chemistry.orgorganic-chemistry.org

Reducing Agent: Trichlorosilane (HSiCl₃) serves as the hydride source for the reduction of the carbon-carbon double bond of the enone. organic-chemistry.orgorganic-chemistry.org

Halogen Source: N-Halosuccinimides (NXS) , such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are used as the electrophilic halogen sources. organic-chemistry.orgresearchgate.net They are crystalline, easy-to-handle reagents. researchgate.net

This metal-free catalytic system has demonstrated high efficiency, with optimized conditions yielding α-bromoketones in yields of 73–85%. organic-chemistry.org The methodology is also scalable and can be extended to the synthesis of α-chloroketones and α-iodoketones using the corresponding N-halosuccinimides. organic-chemistry.org

| Reagent/Catalyst | Role in Reaction |

| Triphenylphosphine oxide | Lewis Base Catalyst |

| Trichlorosilane | Reducing Agent (Hydride Source) |

| N-Halosuccinimides (NCS, NBS, NIS) | Electrophilic Halogen Source |

Mechanistic Insights into Reductive Halogenation (e.g., Six-membered Cyclic Transition State)

Mechanistic studies of the triphenylphosphine oxide-catalyzed reductive halogenation suggest the involvement of a six-membered cyclic transition state. organic-chemistry.org The proposed mechanism likely involves the activation of trichlorosilane by the phosphine (B1218219) oxide catalyst. The resulting activated silicon species then participates in a conjugate addition to the α,β-unsaturated ketone. This is followed by the formation of a silicon enolate. This enolate is then halogenated by the N-halosuccinimide. The cyclic nature of the transition state helps to control the stereochemistry and regiochemistry of the reaction, leading to the selective formation of the desired α-haloketone. organic-chemistry.org

Alternative Synthetic Routes to α-Substituted Ketones Applicable to 1-Chloro-3-(4-methylphenyl)propan-2-one Framework

Beyond direct halogenation, several alternative methodologies for synthesizing α-substituted ketones offer strategic advantages in terms of substrate scope, chemoselectivity, and access to complex molecular frameworks. These routes are highly relevant for the synthesis of this compound and its analogs.

Homologation Chemistry with Nucleophilic α-Substituted Organometallic Reagents

Homologation reactions, which extend a carbon chain by a single functionalized unit, provide a powerful and direct approach to α-substituted ketones. researchgate.net The use of nucleophilic α-substituted organometallic reagents, or carbenoids, allows for the transfer of a reactive CH₂X unit into a pre-existing bond in a single synthetic operation. researchgate.netrsc.org This strategy is particularly advantageous for accessing α-substituted ketones that are challenging to prepare via traditional methods like direct nucleophilic substitution on α-haloketones or enolate trapping. rsc.org

A highly effective approach involves the reaction of organometallic carbenoids with Weinreb amides. The exceptional stability of the tetrahedral intermediate formed when a carbenoid adds to a Weinreb amide prevents the common issue of a second nucleophilic addition, which often occurs with other esters that yield carbinols as byproducts. organic-chemistry.org This chemoselectivity ensures high yields of the desired α-haloketone. organic-chemistry.org The versatility of this method has been demonstrated in the preparation of various α-haloketones, which are crucial scaffolds for pharmacologically active compounds. rsc.org

Another advanced homologation technique is the boron-Wittig reaction, where deprotonated geminal bis(boronate) compounds react with aldehydes or ketones. brighton.ac.uk This reaction is followed by an oxidation step to yield the one-carbon homologated ketone. This transition metal-free cross-coupling method not only extends the carbon chain but also introduces a new carbonyl substituent. A key advantage is its compatibility with enolizable stereogenic centers; enantiopure aldehydes have been shown to undergo this reaction with complete retention of stereochemistry, highlighting the mildness and specificity of the process. brighton.ac.uk

Table 1: Comparison of Substrates for Homologation Reactions

| Reagent Type | Carbonyl Substrate | Key Advantage | Product |

|---|---|---|---|

| Halomethyllithium Carbenoids | Weinreb Amides | Prevents overaddition, high chemoselectivity organic-chemistry.org | α-Haloketone |

| Deprotonated Geminal Bis(boronates) | Aldehydes, Ketones | Metal-free, retention of stereochemistry brighton.ac.uk | Homologated Ketone |

Synthesis via Precursors and Derivatization (e.g., from aryl aldehydes and ketones for related α,β-unsaturated ketones)

An important indirect route to α-haloketones involves the synthesis and subsequent derivatization of α,β-unsaturated carbonyl compounds. These unsaturated precursors are readily accessible through well-established reactions such as the Aldol condensation. ncert.nic.in In this reaction, aldehydes or ketones possessing at least one α-hydrogen react in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound, which can then be easily dehydrated to yield the corresponding α,β-unsaturated ketone. ncert.nic.inlibretexts.org

For instance, 4-methylbenzaldehyde (B123495) could react with acetone (B3395972) in a Claisen-Schmidt (a type of crossed Aldol) condensation to produce 4-(4-methylphenyl)but-3-en-2-one. This α,β-unsaturated ketone serves as an ideal precursor for the synthesis of α-haloketones like this compound. The double bond can then undergo a reductive halogenation reaction to introduce the desired halogen at the α-position. organic-chemistry.org This two-step sequence provides a high degree of control over the final product's structure. Carbonylation reactions also represent an atom-efficient tool for converting substrates like alkenes and alkynes into valuable α,β-unsaturated carbonyl compounds. rsc.org

One-Pot Tandem Reaction Sequences (e.g., Wittig/Reductive Halogenation)

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot tandem reactions have been developed. A notable example applicable to α-haloketone synthesis is the tandem Wittig/reductive halogenation sequence. organic-chemistry.org This process begins with the classic Wittig reaction, where a phosphorus ylide (phosphorane) reacts with an aldehyde or ketone to form an alkene. youtube.com

In the context of preparing a precursor for this compound, 4-methylbenzaldehyde could be reacted with a suitable phosphorus ylide to generate an α,β-unsaturated ketone intermediate in situ. Without isolating this intermediate, the reaction mixture is then subjected to reductive halogenation conditions. organic-chemistry.org A system using triphenylphosphine oxide as a catalyst, trichlorosilane as a reducing agent, and an N-halosuccinimide (e.g., N-chlorosuccinimide for chlorination) as the electrophilic halogen source has proven effective. organic-chemistry.org This seamless one-pot procedure avoids the need for intermediate purification and significantly streamlines the synthesis from simple starting materials to the final α-haloketone product. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in α-Haloketone Synthesis

The efficiency and yield of α-haloketone synthesis are highly dependent on the specific reaction conditions employed. Optimization of parameters such as the choice of halogenating agent, catalyst, solvent, temperature, and reaction time is crucial for maximizing product formation while minimizing side reactions like di-halogenation or aromatic ring halogenation. mdpi.com

For the direct α-halogenation of aryl ketones, various halogen sources are available. Traditional methods often use elemental bromine (Br₂) or iodine (I₂) under acidic conditions to promote enol formation, which then acts as the nucleophile. mdpi.com However, these methods can suffer from moderate selectivity and the use of hazardous reagents. mdpi.com Modern alternatives offer significant improvements. N-halosuccinimides (NCS, NBS, NIS) are widely used as milder and more selective sources of electrophilic halogens. organic-chemistry.org For example, α-chloroketones and α-iodoketones can be efficiently produced using N-chlorosuccinimide and N-iodosuccinimide, respectively. organic-chemistry.org

Furthermore, reaction temperature and time must be carefully controlled. In the synthesis of α,β-unsaturated α′-haloketones from Weinreb amides and carbenoids, maintaining a low temperature of -78 °C is critical to ensure the stability of the tetrahedral intermediate and prevent unwanted side reactions, leading to yields of up to 96%. organic-chemistry.org Investigations into the effects of reaction time, temperature, and reagent stoichiometry have been conducted to achieve optimal outcomes, with some bromination reactions reaching completion in 4-5 hours with yields exceeding 80%. researchgate.net

Table 2: Selected Optimized Conditions for α-Haloketone Synthesis

| Reaction Type | Halogen Source | Catalyst/Promoter | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Reductive Halogenation | N-Bromosuccinimide (NBS) | Triphenylphosphine oxide | Dichloromethane | Room Temp | 73-85% | organic-chemistry.org |

| Addition to Weinreb Amides | Dihalomethane/MeLi-LiBr | None | Tetrahydrofuran | -78 °C | up to 96% | organic-chemistry.org |

| Direct Bromination | Bromine (Br₂) | None (Acid-free) | Not specified | Not specified | 84-99% | mdpi.com |

| Direct Iodination | Iodine (I₂) | 30% H₂O₂ | Methanol | 60 °C | 61-96% | mdpi.com |

Investigating the Reactivity and Reaction Mechanisms of 1 Chloro 3 4 Methylphenyl Propan 2 One and α Haloketone Derivatives

General Principles of α-Haloketone Reactivity

The unique reactivity of α-haloketones, including 1-Chloro-3-(4-methylphenyl)propan-2-one, stems from the presence of two key functional groups: the carbonyl group and the carbon-halogen bond. The interaction between these groups dictates the molecule's susceptibility to nucleophilic attack and the pathways through which it reacts.

Inductive Effects of Carbonyl and Halogen Groups on Reactivity

The reactivity of α-haloketones is significantly influenced by the inductive effects of both the carbonyl group and the halogen atom. The carbonyl group is strongly electron-withdrawing, which polarizes the carbon-halogen bond, increasing the electron deficiency at the α-carbon. purechemistry.org This enhanced electrophilicity of the α-carbon makes it more susceptible to attack by nucleophiles. The more polar the carbon-halogen bond, the faster the reaction with nucleophiles tends to be. purechemistry.org

The halogen atom also exerts an electron-withdrawing inductive effect, further contributing to the electrophilic nature of the α-carbon. This cumulative inductive effect is a primary reason for the enhanced reactivity of α-haloketones in nucleophilic substitution reactions compared to their corresponding alkyl halide counterparts. purechemistry.org

Multiple Electrophilic Sites in α-Haloketones

α-Haloketones possess multiple sites that are susceptible to nucleophilic attack, making their chemistry rich and versatile. purechemistry.org A nucleophile can potentially attack:

The carbonyl carbon: This is a classic site for nucleophilic addition to a ketone.

The α-carbon: This leads to nucleophilic substitution of the halogen atom.

The halogen atom: Certain nucleophiles can attack the halogen itself.

Acidic α- and α'-hydrogens: In the presence of a base, deprotonation can occur at the carbons adjacent to the carbonyl group, leading to enolate formation. purechemistry.org

The specific site of attack is determined by a variety of factors, including the nature of the nucleophile, the substrate structure, and the reaction conditions.

Nucleophilic Substitution Reactions of α-Haloketones

Nucleophilic substitution is a cornerstone of α-haloketone reactivity. The interplay between the carbonyl and halo functionalities leads to a strong preference for a specific substitution pathway.

S(_{N})2 Pathway Dominance and Stereochemical Considerations

Nucleophilic substitution reactions of α-haloketones predominantly proceed through a bimolecular (S(_{N})2) mechanism. chemicalnote.com This is characterized by a single, concerted step where the nucleophile attacks the α-carbon from the backside, leading to the displacement of the halide leaving group. chemicalnote.comwikipedia.org This backside attack results in an inversion of stereochemistry at the α-carbon if it is a chiral center. chemicalnote.com

The S({N})2 pathway is favored due to the electronic factors discussed previously. The electron-withdrawing carbonyl group stabilizes the transition state of the S({N})2 reaction, lowering the activation energy. Kinetic studies have consistently shown that α-haloketones are significantly more reactive towards S(_{N})2 displacement than simple alkyl halides. up.ac.za

To illustrate this enhanced reactivity, the following table presents the relative reactivity of various α-halocarbonyl compounds compared to propyl halides in nucleophilic substitution reactions.

| Compound | Relative Reactivity (vs. C₃H₇X) |

| CH₃COCH₂Cl | 36,000 |

| C₆H₅COCH₂Cl | 105,000 |

| CH₃COCH₂Br | 1,600,000 |

| C₆H₅COCH₂Br | 1,600,000 |

| C₂H₅OOCCH₂Cl | 1,900 |

| C₂H₅OOCCH₂Br | 16,000 |

This data is adapted from a review by De Kimpe and Verhé, summarizing the enhanced reactivity of α-halocarbonyl compounds in bimolecular nucleophilic substitution reactions. purechemistry.org

Influence of Nucleophile Basicity on Reaction Pathway and Side Reactions (e.g., α-haloenolate formation)

The basicity of the nucleophile plays a critical role in determining the outcome of reactions with α-haloketones. While strong nucleophiles are effective for S(_{N})2 displacement, strongly basic nucleophiles can lead to competing side reactions.

One of the most significant side reactions is the formation of an α-haloenolate. nih.gov If the nucleophile is a strong base, it can abstract an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen). This generates an enolate intermediate. This enolate can then undergo an intramolecular S(_{N})2 reaction, where the enolate oxygen attacks the α-carbon, displacing the halide and forming a cyclopropanone (B1606653) intermediate. This pathway is known as the Favorskii rearrangement, which ultimately leads to the formation of a rearranged carboxylic acid derivative. wikipedia.orgchemistnotes.comadichemistry.com

Therefore, to favor the desired S(_{N})2 substitution product, it is often necessary to use nucleophiles that are strong nucleophiles but relatively weak bases.

Exploration of S(_{N})1 Pathway Limitations in α-Haloketones

The unimolecular nucleophilic substitution (S({N})1) pathway is generally disfavored for α-haloketones. nih.gov The S({N})1 mechanism proceeds through a carbocation intermediate, which is formed by the departure of the leaving group. masterorganicchemistry.com In the case of an α-haloketone, the resulting α-carbonyl carbocation is highly unstable. nih.gov

The instability of this carbocation arises from two main factors:

Inductive Effect: The adjacent electron-withdrawing carbonyl group strongly destabilizes the positive charge on the α-carbon through an inductive effect.

Electrostatic Repulsion: The positive charge of the carbocation is in close proximity to the partial positive charge of the carbonyl carbon, leading to electrostatic repulsion. nih.gov

Due to the high energy of this carbocation intermediate, the activation energy for the S({N})1 pathway is prohibitively high, making the S({N})2 pathway the overwhelmingly dominant mechanism for nucleophilic substitution in α-haloketones.

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

The reactivity of α-haloketones such as this compound is largely dictated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a rich and varied chemistry with a range of nucleophiles.

With oxygen nucleophiles , such as alkoxides and hydroxides, α-haloketones can undergo substitution reactions to yield α-hydroxyketones or α-alkoxyketones. However, these reactions are often in competition with the Favorskii rearrangement, particularly in the presence of a strong base. The Favorskii rearrangement is a characteristic reaction of α-haloketones with enolizable protons, leading to the formation of carboxylic acid derivatives. google.comwikipedia.org For this compound, treatment with an alkoxide base like sodium methoxide (B1231860) could potentially yield 3-methoxy-1-(4-methylphenyl)propan-2-one via direct substitution or, more likely, a rearranged ester product through a cyclopropanone intermediate. google.comwikipedia.org

Nitrogen nucleophiles , such as ammonia (B1221849) and primary or secondary amines, react with α-haloketones to produce α-aminoketones. organicreactions.org These reactions are synthetically valuable for the preparation of various nitrogen-containing compounds. The reaction of this compound with an amine would be expected to proceed via an SN2 mechanism, where the amine displaces the chloride ion. libretexts.org

Sulfur nucleophiles are generally considered soft nucleophiles and exhibit a high affinity for the α-carbon of haloketones. organicreactions.org Thiols and their corresponding thiolates react readily with compounds like this compound to form α-thioketones. These reactions are typically efficient and proceed under mild conditions.

Table 1: Representative Reactions of α-Haloketones with Nucleophiles Note: The following data is illustrative of the general reactivity of α-haloketones, as specific experimental data for this compound is not readily available.

| Nucleophile | Reagent Example | Expected Product with this compound | Reaction Type |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 3-Methoxy-1-(4-methylphenyl)propan-2-one or Methyl 2-(4-methylphenyl)acetate | SN2 / Favorskii Rearrangement |

| Nitrogen | Ammonia (NH3) | 3-Amino-1-(4-methylphenyl)propan-2-one | SN2 |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-1-(4-methylphenyl)propan-2-one | SN2 |

Other Key Reaction Classes of this compound and Related Compounds

Beyond nucleophilic substitution, α-haloketones are versatile substrates for a variety of other important organic transformations.

The oxidation of α-haloketones can lead to the formation of α,β-epoxy ketones, which are valuable synthetic intermediates. This transformation can be achieved using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction is believed to proceed through the formation of a halohydrin intermediate, which then undergoes intramolecular cyclization to form the epoxide ring. wikipedia.org For this compound, this reaction would yield 3-(4-methylphenyl)-2-oxiranecarbaldehyde.

The carbonyl group of α-haloketones can be selectively reduced to a hydroxyl group, affording halohydrins. libretexts.org A common reagent for this transformation is sodium borohydride (B1222165) (NaBH4), which is a mild reducing agent that typically does not affect the carbon-halogen bond. nih.govnih.gov The reduction of this compound with NaBH4 would yield 1-chloro-3-(4-methylphenyl)propan-2-ol. nih.govnih.gov Catalytic hydrogenation can also be employed for the reduction of the carbonyl group, often with high stereoselectivity depending on the catalyst and reaction conditions. google.com

Table 2: Illustrative Oxidation and Reduction Reactions Note: This data is representative of general α-haloketone reactivity.

| Reaction Type | Reagent | Expected Product with this compound |

|---|---|---|

| Oxidation (Epoxidation) | m-CPBA | 3-(4-methylphenyl)-2-oxiranecarbaldehyde |

| Reduction | Sodium Borohydride (NaBH4) | 1-Chloro-3-(4-methylphenyl)propan-2-ol |

| Catalytic Hydrogenation | H2, Pd/C | 3-(4-methylphenyl)propan-2-ol (dehalogenation may also occur) |

The synthesis of α-haloketones like this compound can originate from precursors containing unsaturated linkages. A common synthetic route is the Friedel-Crafts acylation of an aromatic compound with an appropriate acyl chloride. organic-chemistry.org For instance, the reaction of toluene (B28343) with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst would be a plausible route to a precursor of the target molecule. Alternatively, an unsaturated ketone precursor, such as 1-(4-methylphenyl)prop-2-en-1-one, could undergo addition of a halogenating agent across the double bond, followed by elimination or rearrangement to yield the α-haloketone. The nature of these addition reactions is highly dependent on the specific reagents and conditions employed.

The most prominent rearrangement reaction of α-haloketones is the Favorskii rearrangement. google.comwikipedia.org As mentioned earlier, this reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. google.comwikipedia.org The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic base. wikipedia.org In the case of this compound, which has enolizable protons on the carbon adjacent to the methylphenyl group, treatment with a base like sodium hydroxide (B78521) would be expected to yield 2-(4-methylphenyl)propanoic acid.

Bifurcating Reaction Pathways in α-Haloketone Transformations

A fascinating aspect of α-haloketone chemistry is the existence of bifurcating reaction pathways, where slight changes in reaction conditions or substrate structure can lead to dramatically different products. A classic example is the competition between direct nucleophilic substitution (an SN2 reaction) and the Favorskii rearrangement.

The outcome of the reaction of an α-haloketone with a base is often a delicate balance between these two pathways. The structure of the α-haloketone plays a crucial role. For instance, α-haloketones that lack enolizable α'-protons cannot undergo the standard Favorskii rearrangement and are more likely to undergo substitution or a related rearrangement known as the quasi-Favorskii rearrangement. wikipedia.org

Computational studies have provided deeper insights into these competing pathways, suggesting that in some cases, the reaction may proceed through a single transition state that leads to different product channels, a phenomenon known as a reaction bifurcation. ddugu.ac.in The choice of nucleophile, solvent, and temperature can all influence the energy landscape of the reaction and thus the final product distribution. For this compound, the presence of enolizable protons makes the Favorskii rearrangement a highly probable pathway in the presence of a strong base, but under different conditions, such as with a soft, non-basic nucleophile, direct substitution would be favored.

Utility of 1 Chloro 3 4 Methylphenyl Propan 2 One As a Key Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The dual reactivity of α-haloketones like 1-Chloro-3-(4-methylphenyl)propan-2-one is fundamental to their extensive use in heterocyclic chemistry. These compounds can react with a variety of binucleophilic reagents, leading to the formation of numerous heterocyclic rings through sequential alkylation and cyclization reactions.

This compound is a suitable precursor for synthesizing a wide range of five-membered heterocycles. The general strategy involves the reaction of the α-haloketone with a reagent containing two heteroatoms, which first displaces the chloride ion and then undergoes intramolecular condensation with the ketone carbonyl group.

One of the most classic applications is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide or thiourea (B124793). nih.govscispace.comgoogle.comorganic-chemistry.orgasianpubs.org For instance, the reaction of this compound with thiourea would yield a 2-amino-4-substituted thiazole. Similarly, reactions with other appropriate nucleophiles can lead to the formation of imidazoles, pyrroles, and other related structures. nih.govnih.gov

Table 1: Synthesis of Five-Membered Heterocycles using α-Haloketones

| Target Heterocycle | Required Co-reactant(s) | General Reaction Name |

| Thiazole | Thioamide or Thiourea | Hantzsch Thiazole Synthesis |

| Imidazole | Amidines or Ammonia (B1221849) and an Aldehyde | Hantzsch-type Synthesis |

| Pyrrole | β-enamino-ester or Ammonia | Hantzsch Pyrrole Synthesis |

| Furan | β-ketoester | Feist-Benary Furan Synthesis |

| Oxadiazole / Thiadiazole | Hydrazides / Thiohydrazides followed by cyclization | N/A |

| Triazole | Azides followed by cycloaddition or Hydrazines | N/A |

The utility of this compound extends to the synthesis of more complex six-membered and fused heterocyclic systems. These syntheses often involve multi-step sequences where the α-haloketone moiety is used to build a portion of the final ring system.

For example, pyridazinone derivatives can be synthesized through the reaction of α-haloketones with hydrazones of α,β-unsaturated carbonyl compounds or via condensation reactions with hydrazine (B178648) derivatives and a dicarbonyl compound. nih.govcbijournal.com The synthesis of quinolines can be achieved through various methods, such as the Combes synthesis, which can be adapted to use precursors derived from α-haloketones. Fused heterocycles like indoles and benzofurans can be prepared via cascade reactions involving an initial nucleophilic substitution on the α-haloketone followed by an intramolecular cyclization. nih.gov Similarly, various synthetic routes to indazoles have been developed that can employ precursors derived from reactions of α-haloketones. organic-chemistry.orgnih.govorganic-chemistry.org

Table 2: Examples of Six-Membered and Condensed Heterocycle Synthesis

| Target Heterocycle | General Synthetic Strategy |

| Pyridazinones | Reaction with hydrazine derivatives and dicarbonyl compounds. nih.govcbijournal.com |

| Piperazines | Cyclization reactions involving diamine precursors. researchgate.net |

| Quinolines | Friedländer annulation or Combes synthesis using appropriate precursors. nih.gov |

| Indoles / Benzofurans | SNAr/intramolecular cyclization cascade sequences. nih.gov |

| Indazoles | Cycloaddition reactions or condensation of aryl hydrazines. nih.govresearchgate.net |

Solid-phase organic synthesis (SPOS) is a powerful technique for generating libraries of compounds for drug discovery. α-Haloketones like this compound are excellent building blocks for SPOS due to their defined point of reactivity. mdpi.com

In a typical solid-phase approach, either the α-haloketone or its reaction partner is immobilized on a polymer resin. dtu.dk For example, a resin-bound thioamide can be treated with a solution of this compound. The subsequent Hantzsch cyclization occurs on the solid support. The final heterocyclic product is then cleaved from the resin, often in high purity, as excess reagents and byproducts are simply washed away. This methodology allows for the efficient and automated synthesis of diverse heterocyclic libraries. nih.gov The use of traceless linkers is particularly advantageous, as no part of the linker remains on the final product molecule. nih.gov

Applications in the Synthesis of Diverse Organic Molecules

Beyond heterocyclic chemistry, this compound serves as an intermediate for other important classes of organic compounds.

While the primary application of α-haloketones is in heterocyclic synthesis, their electrophilic nature allows for their use in constructing other complex carbon skeletons. However, the synthesis of methylenecyclopropane (B1220202) derivatives from α-haloketones is not a widely documented transformation in the chemical literature. Such syntheses typically involve other precursors and methodologies, such as Wittig-type reactions on cyclopropanones or intramolecular cyclizations of allylic compounds.

The Mannich reaction is a three-component condensation involving a compound with an active acidic hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. academicjournals.orgoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. nih.govresearchgate.net

While this compound is a ketone, its primary role in synthesis is typically as an electrophile at the carbon bearing the chlorine atom. In the context of the Mannich reaction, the ketone's active hydrogen atoms are required. For this specific compound, the active hydrogens are on the C1-methyl group. Therefore, it could potentially serve as the ketone component in a Mannich reaction.

It is noteworthy that a structural isomer, 3-chloro-1-(4-methylphenyl)propan-1-one, is specifically cited as a reagent used in the synthesis of Mannich base-type derivatives. cymitquimica.compharmaffiliates.com In this isomer, the ketone's active hydrogens are on the methylene (B1212753) group adjacent to the carbonyl, making it a classic substrate for the Mannich reaction. This highlights how the specific arrangement of functional groups within a molecule dictates its primary synthetic utility.

Expanding the Chemical Space for Novel Compound Libraries

The strategic design and synthesis of novel compound libraries are fundamental to modern drug discovery and materials science. This compound is a valuable starting material for expanding the accessible chemical space due to its inherent reactivity, which allows for the generation of a wide array of molecular scaffolds. The presence of both a carbonyl group and an α-chloro substituent provides two reactive centers for a variety of chemical transformations. researchgate.net

The utility of α-haloketones, such as this compound, in synthesizing complex heterocyclic compounds is well-documented. researchgate.net These heterocycles are of particular interest in medicinal chemistry due to their prevalence in biologically active molecules. The dual electrophilic nature of the α-chloroketone moiety allows for reactions with a range of nucleophiles, leading to the formation of diverse ring systems. For example, α-chloroketones are key precursors for the synthesis of N-, S-, and O-heterocycles, some of which exhibit notable biological activity. researchgate.net

The general reactivity of α-chloroketones can be leveraged to create a library of compounds with diverse functionalities. The table below illustrates some of the common transformations of α-chloroketones that contribute to the expansion of chemical space.

| Reaction Type | Reagent/Catalyst | Product Class | Significance in Compound Libraries |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino ketones, α-Thio ketones, α-Hydroxy ketones | Introduction of diverse functional groups and building blocks for further elaboration. |

| Favorskii Rearrangement | Base (e.g., NaOH) | Carboxylic acid derivatives (esters, amides) | Skeletal rearrangement leading to structurally novel compounds. |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazoles | A classic method for constructing a key heterocyclic scaffold found in many pharmaceuticals. |

| Cross-coupling Reactions | Organotin enolates / Zinc halides | γ-Diketones | Formation of carbon-carbon bonds to build more complex molecular frameworks. nih.gov |

The synthesis of compound libraries often involves parallel synthesis techniques where a common scaffold is reacted with a diverse set of building blocks. nih.gov In this context, this compound can serve as the central scaffold. The p-methylphenyl group can also be modified to further increase the diversity of the resulting library. The ability to generate a large number of structurally diverse molecules from a single, readily accessible intermediate makes this compound a valuable tool for exploring new areas of chemical space.

Use as Model Compounds for Studying Reaction Mechanisms in Organic Chemistry Research

The study of reaction mechanisms provides the fundamental understanding required to control and predict the outcomes of chemical transformations. This compound, as a representative α-chloroketone, is an excellent model compound for investigating various reaction mechanisms due to its well-defined structure and predictable reactivity.

The presence of two adjacent electrophilic centers, the carbonyl carbon and the α-carbon bearing the chlorine atom, allows for the study of the competition between different reaction pathways. researchgate.net For instance, the reaction of α-chloroketones with nucleophiles can proceed via either an SN2 substitution at the α-carbon or an addition to the carbonyl group. The outcome of this competition is often influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

A study on the reaction of α-chloroketones with cyanide ions in different solvents highlights their utility as model compounds. researchgate.net The reaction pathway was found to be highly dependent on the solvent used, leading to different products. This type of study provides valuable insights into the role of the reaction environment in directing the course of a chemical reaction.

The table below summarizes the findings of a mechanistic study on the reaction of α-chloroketones with cyanide ions, illustrating how such compounds can be used to probe reaction mechanisms.

| Solvent | Reaction Pathway | Major Product(s) | Mechanistic Insight |

| Dimethylformamide (DMF) (aprotic) | Nucleophilic Substitution | 3-Carbonitriles | The aprotic nature of the solvent favors the SN2 pathway. |

| Methanol (protic) | Nucleophilic Addition followed by Intramolecular Substitution | Oxiranes and Cyanohydrins | The protic solvent facilitates the addition of the cyanide ion to the carbonyl group. |

Furthermore, α-chloroketones are used as substrates in the investigation of catalyzed reactions. For example, the zinc halide-catalyzed cross-coupling reaction of α-chloroketones with organotin enolates has been studied to elucidate the role of the catalyst. nih.gov NMR studies revealed that the reaction proceeds through a precondensation step to form an aldol-type intermediate, followed by a rearrangement promoted by the zinc catalyst. nih.gov Such detailed mechanistic investigations are crucial for the development of new and efficient synthetic methodologies. The straightforward synthesis of this compound and its clear spectroscopic signatures make it an ideal candidate for these types of mechanistic studies.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 3 4 Methylphenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-Chloro-3-(4-methylphenyl)propan-2-one reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic and aliphatic regions, with chemical shifts influenced by the electronic effects of adjacent functional groups, such as the carbonyl (C=O) group, the chlorine atom, and the p-tolyl moiety.

The p-tolyl group presents a characteristic AA'BB' splitting pattern for the aromatic protons due to their symmetry, appearing as two doublets. The methyl protons of this group give rise to a singlet. The two methylene (B1212753) groups, being diastereotopic and adjacent to different functional groups (one next to the aromatic ring and the other next to the carbonyl and chlorine), exhibit unique chemical shifts and appear as singlets, as they lack adjacent protons to couple with.

Based on established chemical shift principles, the predicted ¹H NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent is summarized below.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (on phenyl) | ~2.35 | Singlet | 3H |

| Ar-CH₂-C=O | ~3.80 | Singlet | 2H |

| C=O-CH₂-Cl | ~4.20 | Singlet | 2H |

| Ar-H (adjacent to CH₂) | ~7.15 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon (C=O) is significantly deshielded and appears at a high chemical shift, typically above 200 ppm. The carbons of the aromatic ring show signals in the 125-140 ppm range. The aliphatic carbons, including the methyl carbon and the two methylene carbons, resonate in the upfield region of the spectrum. The carbon of the chloromethyl group (CH₂Cl) is shifted downfield compared to a standard methylene group due to the electronegative chlorine atom.

The predicted ¹³C NMR data is presented in the following table.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C H₃ | ~21.2 |

| Ar-C H₂ | ~49.5 |

| C H₂-Cl | ~46.8 |

| Aromatic C -CH₂ | ~130.0 |

| Aromatic C H (ortho to CH₂) | ~129.8 |

| Aromatic C H (ortho to CH₃) | ~129.5 |

| Aromatic C -CH₃ | ~138.0 |

| C =O | ~202.5 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining information about the molecular formula and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. The molecular formula for this compound is C₁₀H₁₁ClO. HRMS can distinguish this composition from other possibilities with the same nominal mass. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M (containing ³⁵Cl) to M+2 (containing ³⁷Cl) peaks is approximately 3:1.

HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₁₀H₁₁³⁵ClO | 182.04984 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is a standard method for separating components of a mixture and confirming their identity and purity. In this context, a pure sample of this compound would show a single chromatographic peak at a specific retention time. The mass spectrum associated with this peak would confirm the identity of the compound.

The electron ionization (EI) mass spectrum would display the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable and provides structural information. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Loss of the chloromethyl radical (•CH₂Cl) would result in the formation of a p-tolylacetylium ion at m/z 133.

Loss of the p-methylbenzyl radical (•CH₂-C₆H₄-CH₃) would lead to the formation of the chloroacetylium ion, with peaks at m/z 77 and 79 (due to ³⁵Cl and ³⁷Cl isotopes).

Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is highly favorable due to the stability of the resulting p-methylbenzyl cation, which can rearrange to the very stable tropylium (B1234903) ion, giving a prominent peak at m/z 91. This is often the base peak in the spectrum of benzyl-containing compounds.

Loss of Small Molecules: The molecular ion may also lose small, stable neutral molecules like CO (28 Da) or HCl (36 Da).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 182/184 | [C₁₀H₁₁ClO]⁺ (Molecular Ion, M⁺) |

| 133 | [M - •CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, often base peak) |

This comprehensive analysis, combining various NMR and MS techniques, allows for the complete and confident structural elucidation and identity confirmation of this compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed map of electron density, allowing for the unambiguous assignment of its atomic connectivity and conformation in the solid state.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related α-chloroketone derivatives illustrates the type of detailed structural information that can be obtained. For instance, studies on similar propan-2-one structures reveal key crystallographic parameters that define the unit cell and atomic positions. nih.govresearchgate.netnih.gov

These studies typically report the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice. The data obtained from such an analysis would provide the definitive solid-state structure, serving as the ultimate reference for validating data from other spectroscopic and computational methods.

Table 1: Representative Crystallographic Data for Analogous Chlorinated Ketones This table presents data from related compounds to illustrate the typical results from an X-ray crystallography study.

| Parameter | 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one nih.gov | 1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one nih.gov | 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one researchgate.net |

| Formula | C₉H₈Cl₂N₂O | C₉H₈ClN₃O₃ | C₁₀H₁₁ClN₂O₂ |

| Mᵣ | 231.07 | 241.63 | 226.66 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.7558 (4) | 7.0628 (3) | 5.8873 (3) |

| b (Å) | 23.3282 (17) | 13.4182 (5) | 25.0467 (10) |

| c (Å) | 7.4107 (6) | 11.2884 (5) | 7.3041 (3) |

| β (°) ** | 96.976 (7) | 95.589 (4) | 99.016 (4) |

| V (ų) ** | 987.69 (13) | 1064.72 (8) | 1063.74 (8) |

| Z | 4 | 4 | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, IR spectroscopy would be instrumental in confirming the presence of its key functional groups: the carbonyl group (C=O) of the ketone, the carbon-chlorine bond (C-Cl), the aromatic ring of the tolyl group, and the aliphatic C-H bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1715-1750 cm⁻¹. The presence of the adjacent chlorine atom, an electron-withdrawing group, typically shifts the C=O stretching frequency to a higher wavenumber compared to a simple alkyl ketone.

Carbon-Chlorine (C-Cl) Stretching: A moderate to strong absorption is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Aromatic C-H Stretching: These absorptions appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: These bands are found just below 3000 cm⁻¹, corresponding to the CH₂ and CH₃ groups.

Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the p-substituted benzene (B151609) ring.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1715 - 1750 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic | C-H Stretch | < 3000 | Medium |

Strategies for Resolving Spectroscopic Data Contradictions (e.g., Cross-Validation with Computational Methods)

In complex molecules, spectroscopic data can sometimes be ambiguous or appear contradictory. For instance, overlapping signals in an IR spectrum or unexpected chemical shifts in NMR spectroscopy can complicate structural elucidation. In such cases, cross-validation with computational methods provides a powerful strategy for resolving these discrepancies and confirming the proposed structure.

Density Functional Theory (DFT) is a widely used computational quantum chemistry method to predict molecular properties with high accuracy. nih.govnanobioletters.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Theoretical calculations can determine the lowest-energy conformation of the molecule, predicting bond lengths and angles. nanobioletters.com These theoretical parameters can then be compared with experimental data obtained from X-ray crystallography, if available.

Predict Vibrational Frequencies: DFT methods can calculate the theoretical IR spectrum of the molecule. nih.gov By comparing the calculated frequencies and intensities with the experimental IR spectrum, assignments of specific absorption bands to particular vibrational modes can be confirmed, resolving ambiguities from overlapping peaks. A good correlation between the experimental and theoretical vibrational frequencies provides strong support for the correct structural assignment. nih.gov

Calculate NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nanobioletters.com This is particularly useful for assigning signals in complex regions of the spectrum and confirming the connectivity of the carbon skeleton.

By integrating experimental spectroscopic data with theoretical calculations, a more robust and reliable structural elucidation is achieved. This dual approach helps to validate experimental findings and provides a deeper understanding of the molecule's electronic and structural properties. mdpi.com

Conclusion and Future Research Directions in the Chemistry of 1 Chloro 3 4 Methylphenyl Propan 2 One

Summary of Key Academic Discoveries and Research Contributions

While direct and extensive academic literature solely focused on 1-Chloro-3-(4-methylphenyl)propan-2-one is limited, significant contributions to the understanding of its chemical class, α-chloroketones, provide a strong foundation. A noteworthy discovery in the broader field is the application of a structurally similar isomer, 3-chloro-1-(4-methylphenyl)propan-1-one, as a crucial reagent in the synthesis of Mannich base derivatives. These derivatives have shown potential in the treatment of Chagas disease, highlighting the pharmaceutical relevance of this structural motif.

Furthermore, general synthetic methodologies for α-chloroketones are well-established and directly applicable to the synthesis of this compound. One practical one-step method involves the use of a magnesium enolate dianion intermediate derived from phenylacetic acid derivatives. This approach offers high selectivity for the carbonyl carbon of chloromethyl carbonyl electrophiles and is noted for its scalability and tolerance of various aryl substituents. organic-chemistry.org

The primary academic contributions concerning this class of compounds lie in their utility as versatile intermediates. The presence of both a reactive carbon-chlorine bond and a carbonyl group allows for a wide array of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. organic-chemistry.org

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound presents a fertile ground for further exploration. While its participation in nucleophilic substitution and reactions at the carbonyl group are expected, the interplay between these two reactive sites under various conditions remains an area ripe for investigation.

Key unexplored areas include:

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a substrate is a significant opportunity. Chiral products derived from this compound could serve as valuable intermediates in the synthesis of enantiopure pharmaceuticals.

Novel Heterocycle Synthesis: α-Haloketones are well-known precursors to a variety of heterocyclic compounds. The specific substitution pattern of this compound could be leveraged to synthesize novel and potentially biologically active heterocycles, such as substituted imidazoles, thiazoles, and oxazoles. The reaction of α-haloketones with dinucleophiles is a powerful tool for constructing these ring systems.

Domino and Tandem Reactions: Designing one-pot reactions that involve multiple transformations starting from this compound could lead to more efficient and atom-economical synthetic routes to complex molecules.

Advancements in Computational Methodologies for Predicting α-Haloketone Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of α-haloketones like this compound. Density Functional Theory (DFT) has been successfully employed to investigate the geometrical structures, electronic properties, and chemical reactivity of related α,β-unsaturated ketones. researchgate.net

Future computational studies could focus on:

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and reaction pathways of various transformations involving this compound. This can aid in optimizing reaction conditions and predicting product distributions.

Predicting Reactivity and Selectivity: Global and local reactivity descriptors derived from DFT calculations can be used to predict the most probable sites for nucleophilic or electrophilic attack, thus guiding synthetic efforts.

Virtual Screening for Biological Activity: By modeling the interactions of derivatives of this compound with biological targets, computational methods can help in the rational design of new drug candidates.

Potential for Derivatization and Application in Advanced Chemical Synthesis

The true synthetic utility of this compound lies in its potential for derivatization. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. The carbonyl group can undergo reactions such as reduction, oxidation, and addition of organometallic reagents.

This derivatization potential opens up a vast chemical space for the synthesis of novel compounds. For instance, the synthesized α-chloroketones are versatile intermediates for producing chiral epoxides, γ-diketones, and imidazoles. organic-chemistry.org The strategic combination of these transformations can lead to the construction of highly functionalized and stereochemically complex molecules for applications in materials science, agrochemicals, and medicinal chemistry.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-1-(4-methylphenyl)propan-1-one | 22422-21-5 | C10H11ClO | 182.65 |

| 1-(4-Chloro-3-methylphenyl)propan-1-one | 105321-54-8 | C10H11ClO | 182.64 |

| (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | 13565-39-4 | C16H13ClO | 256.72 |

| 3-Chloro-1,3-di-p-tolyl-propan-1-one | Not Available | C17H17ClO | 272.77 |

Q & A

Basic Research Question

- Spectroscopy : Use H/C NMR to identify substituent effects (e.g., aromatic protons at δ 6.8–7.3 ppm for the 4-methylphenyl group, carbonyl carbons at ~200 ppm) and MS for molecular ion verification (expected m/z ~196.6 for CHClO).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and torsional conformations. For example, non-centrosymmetric crystals (common in substituted propanones) require careful handling of hydrogen bonding and disorder modeling using riding H-atoms and isotropic/anisotropic displacement parameters .

What mechanistic insights explain unexpected reaction pathways in derivatives of this compound?

Advanced Research Question

Contradictions in reaction mechanisms (e.g., Favorskii rearrangement vs. direct substitution) can arise from steric or electronic effects of substituents. For instance, α-chloro ketones with bulky aryl groups (e.g., 2,4,6-trimethylphenyl) favor Favorskii rearrangement due to steric hindrance preventing direct nucleophilic attack. Mechanistic studies employ isotopic labeling (e.g., C at the carbonyl) to track carbon migration or DFT calculations to model transition states .

What challenges arise in crystallographic refinement of halogenated propan-2-one derivatives, and how are they addressed?

Advanced Research Question

Challenges include:

- Disordered substituents : The 4-methylphenyl group may exhibit rotational disorder, requiring PART instructions in SHELXL to model split positions .

- Hydrogen bonding : Intermolecular N–H⋯N interactions (as seen in thiazolyl derivatives) form helical chains, necessitating graph-set analysis to categorize motifs (e.g., chains) .

- Twinned data : High-resolution datasets (≤1.0 Å) improve refinement, while twin-law identification (e.g., using CELL_NOW) resolves overlapping reflections .

How do structural modifications influence the bioactivity of this compound derivatives?

Advanced Research Question

Substituents like trifluoromethylthio or methoxy groups alter lipophilicity and binding affinity. For example, tropane derivatives with 4-methylphenyl groups show enhanced monoamine transporter binding due to hydrophobic interactions. Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) with in vitro binding assays (e.g., radioligand displacement for DAT/SERT) to quantify values .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Research Question

- Recrystallization : Use ethanol or acetone for high-purity isolation, leveraging solubility differences between product and byproducts .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates chloro-propanone derivatives from polar impurities. Monitor fractions via TLC (R ~0.5 in 3:1 hexane/EtOAc).

- Distillation : For volatile analogs, fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) minimizes thermal decomposition .

How can stereochemical outcomes be controlled during the synthesis of Z/E isomers in α,β-unsaturated derivatives?

Advanced Research Question

Geometric isomerism in compounds like (Z)-3-(4-chlorophenyl)propenones is controlled by:

- Reaction temperature : Lower temperatures (0–5°C) favor kinetic (Z)-isomers via steric hindrance, while higher temperatures favor thermodynamic (E)-isomers.

- Catalytic additives : Lewis acids (e.g., BF·EtO) stabilize transition states to direct stereochemistry .

- Crystallographic validation : Single-crystal XRD unambiguously assigns configuration using torsional angles (e.g., C=C–C=O dihedral angles <10° for Z-isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.